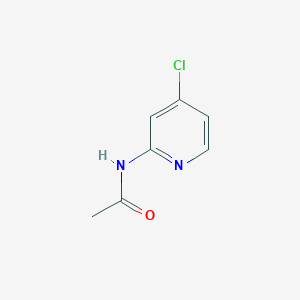
N-(4-Chloropyridin-2-yl)acetamide
概要
説明
“N-(4-Chloropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .
Molecular Structure Analysis
The InChI code for “N-(4-Chloropyridin-2-yl)acetamide” is 1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 4th position and an acetamide group attached to the nitrogen atom .Physical And Chemical Properties Analysis
“N-(4-Chloropyridin-2-yl)acetamide” has a molecular weight of 170.6 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学的研究の応用
“N-(4-Chloropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It’s used in various scientific fields, particularly in medicinal chemistry .
One potential application of this compound is in the synthesis of pharmaceuticals . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . The compound could be used to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
The methods of application or experimental procedures would depend on the specific context in which the compound is being used. For example, in drug synthesis, it might be used as a building block or intermediate. The specific technical details or parameters would also depend on the context, including factors like the reaction conditions, the other reactants involved, and the desired end product .
As for the results or outcomes obtained, again, this would depend on the specific application. In the context of drug synthesis, the outcome might be a new pharmaceutical compound with potential therapeutic benefits .
-
Crystallography and Material Science
- The compound has been studied in the field of crystallography . The crystal structure of the compound, C14H13ClN2O3S, features a three-dimensional network stabilized by intermolecular C—H O hydrogen bonds between the molecules . The 4-methylphenylsulfonyl ring forms a dihedral angle of 30.6 (1)° with the 4-chloropyridine ring .
- In terms of methods, crystallography involves the study of atomic and molecular structure of a crystal. X-ray crystallography can be used to determine the arrangement of atoms within a crystal .
- The results of such studies can provide valuable insights into the properties of the material, which can have implications for its potential uses in various fields .
-
Chemical Synthesis
- “N-(4-Chloropyridin-2-yl)acetamide” can be used as a building block in the synthesis of more complex chemical compounds .
- The methods of application would involve standard techniques in organic synthesis, such as various types of chemical reactions .
- The outcomes of such synthesis could be new compounds with potential applications in various fields, such as pharmaceuticals, materials science, and more .
-
Pharmacology
- The compound could be used in the field of pharmacology, particularly in the development of new pharmaceutical compounds .
- The methods of application would involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- The outcomes could include the synthesis of new pharmaceuticals or improvements to the processes by which existing pharmaceuticals are made .
-
Industrial Organic Chemistry
- “N-(4-Chloropyridin-2-yl)acetamide” could be used in industrial organic chemistry, especially in the synthesis of biologically active drugs .
- The methods of application would involve various chemical reactions and techniques used in organic synthesis .
- The outcomes could include the synthesis of new biologically active substances based on molecular interactions .
Safety And Hazards
特性
IUPAC Name |
N-(4-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAEYIAUBBKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628624 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloropyridin-2-yl)acetamide | |
CAS RN |
245056-66-0 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

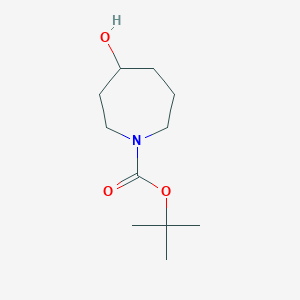

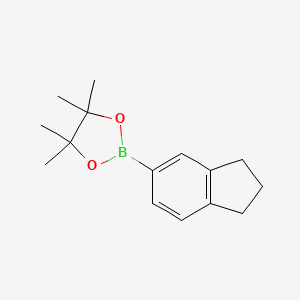
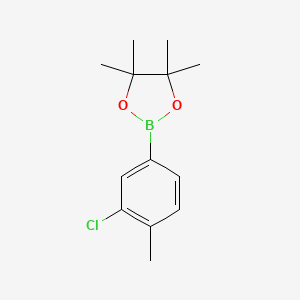
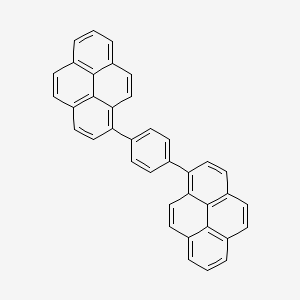
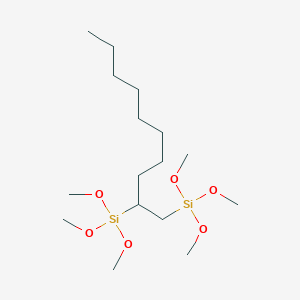
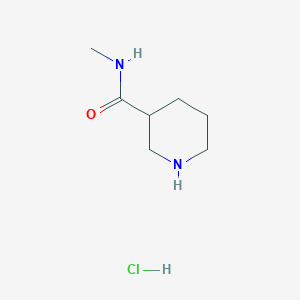
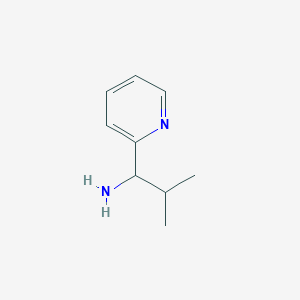
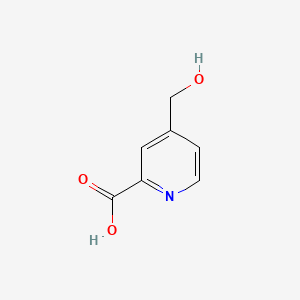
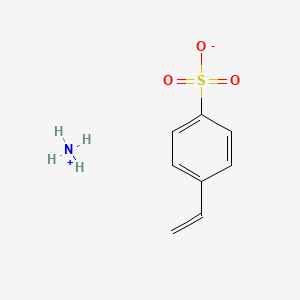
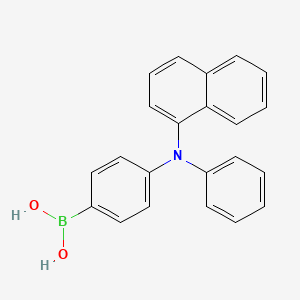
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
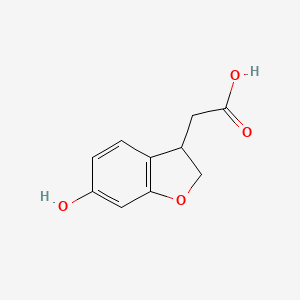
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)